molecular formula C8H16MgO11 B140360 Magnesium monoperoxyphthalate hexahydrate CAS No. 131391-55-4

Magnesium monoperoxyphthalate hexahydrate

Cat. No.: B140360
CAS No.: 131391-55-4
M. Wt: 312.51 g/mol
InChI Key: FODOUIXGKGNSMR-UHFFFAOYSA-L
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Preparation Methods

Magnesium monoperoxyphthalate hexahydrate can be synthesized through the reaction of phthalic anhydride with hydrogen peroxide in the presence of magnesium salts. The reaction typically occurs under mild conditions, and the product is isolated as a hexahydrate . Industrial production methods often involve the use of solid-phase-supported reagents to enhance the efficiency and safety of the synthesis process .

Chemical Reactions Analysis

Magnesium monoperoxyphthalate hexahydrate undergoes several types of chemical reactions, primarily oxidation reactions. Some key reactions include:

    Baeyer-Villiger Oxidation: Converts ketones to esters.

    Prilezhaev Reaction: Epoxidation of alkenes.

    Oxidation of Sulfides: Produces sulfoxides and sulfones.

    Oxidation of Amines: Forms amine oxides.

Common reagents used in these reactions include hydrogen peroxide and various catalysts to facilitate the oxidation processes. The major products formed from these reactions are esters, epoxides, sulfoxides, sulfones, and amine oxides .

Scientific Research Applications

Magnesium monoperoxyphthalate hexahydrate has a wide range of applications in scientific research:

Mechanism of Action

Properties

IUPAC Name

magnesium;2-oxidooxycarbonylbenzoate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5.Mg.6H2O/c9-7(10)5-3-1-2-4-6(5)8(11)13-12;;;;;;;/h1-4,12H,(H,9,10);;6*1H2/q;+2;;;;;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODOUIXGKGNSMR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)O[O-].O.O.O.O.O.O.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16MgO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619587
Record name Magnesium 2-(dioxidan-2-ide-1-carbonyl)benzoate--water (1/1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131391-55-4
Record name Magnesium 2-(dioxidan-2-ide-1-carbonyl)benzoate--water (1/1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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